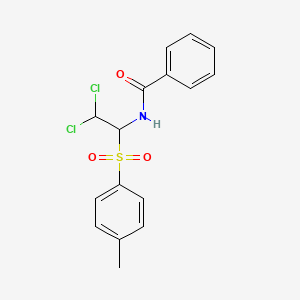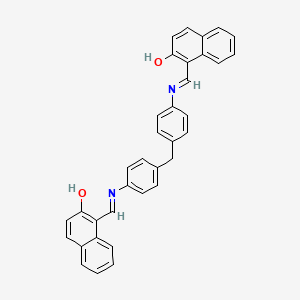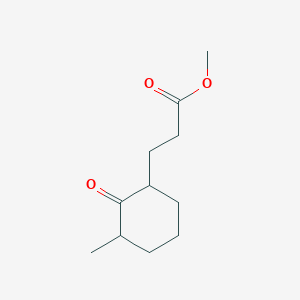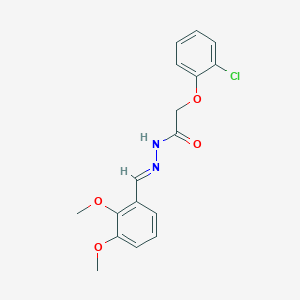
N-(2,2-Dichloro-1-(toluene-4-sulfonyl)-ethyl)-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-ジクロロ-1-(トルエン-4-スルホニル)-エチル)-ベンズアミドは、分子式C14H17Cl2NO3Sの化学化合物です。この化合物は、ジクロロエチル基、トルエン-4-スルホニル基、およびベンズアミド部分を含む独自の構造で知られています。その独特の化学的性質により、さまざまな科学研究用途で用いられています。
準備方法
合成経路と反応条件
N-(2,2-ジクロロ-1-(トルエン-4-スルホニル)-エチル)-ベンズアミドの合成には、通常、2,2-ジクロロエチルアミンとトルエン-4-スルホニルクロリドの反応を行い、その後ベンズアミド基を導入することが含まれます。反応条件には、多くの場合、ジクロロメタンやクロロホルムなどの有機溶媒を使用することが含まれ、反応は、目的の生成物が得られるように制御された温度で行われます。
工業生産方法
工業的な設定では、N-(2,2-ジクロロ-1-(トルエン-4-スルホニル)-エチル)-ベンズアミドの製造には、反応物が混合され、最適化された条件下で反応が進行する、大規模なバッチ反応器を使用することが含まれる場合があります。その後、目的の純度を実現するために、再結晶またはクロマトグラフィーなどの技術を用いて製品を精製します。
化学反応の分析
反応の種類
N-(2,2-ジクロロ-1-(トルエン-4-スルホニル)-エチル)-ベンズアミドは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を用いて酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を用いて行うことができます。
置換: この化合物は求核置換反応を起こすことができ、ジクロロエチル基は他の求核剤に置換される可能性があります。
一般的な試薬と条件
酸化: 酸性または中性条件での過マンガン酸カリウム。
還元: 乾燥エーテル中の水素化リチウムアルミニウム。
置換: 水酸化ナトリウムなどの塩基の存在下でのアミンやチオールなどの求核剤。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりスルホン酸が生成される場合がある一方、還元によりアミンまたはアルコールが生成される場合があります。
科学研究における用途
N-(2,2-ジクロロ-1-(トルエン-4-スルホニル)-エチル)-ベンズアミドは、科学研究において幅広い用途があります。
化学: 有機合成における試薬として、およびより複雑な分子の構成要素として使用されています。
生物学: 酵素阻害やタンパク質結合など、生物系への潜在的な影響について研究されています。
医学: 抗炎症作用や抗がん作用など、潜在的な治療効果について調査されています。
産業: 新しい材料や化学プロセスの開発に利用されています。
科学的研究の応用
N-(2,2-Dichloro-1-(toluene-4-sulfonyl)-ethyl)-benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
N-(2,2-ジクロロ-1-(トルエン-4-スルホニル)-エチル)-ベンズアミドの作用機序には、酵素や受容体などの特定の分子標的との相互作用が関与しています。この化合物は、活性部位に結合することによって酵素活性を阻害したり、結合部位と相互作用することによって受容体機能を変化させる可能性があります。これらの相互作用は、細胞経路と生物学的応答の変化につながる可能性があります。
類似の化合物との比較
類似の化合物
- N-(2,2-ジクロロ-1-(トルエン-4-スルホニル)-ビニル)-3-メチル-ブチルアミド
- N-(2,2-ジクロロ-1-(トルエン-4-スルホニル)-ビニル)-ベンズアミド
独自性
N-(2,2-ジクロロ-1-(トルエン-4-スルホニル)-エチル)-ベンズアミドは、独自の化学的および生物学的性質を与える、官能基の特定の組み合わせにより、独自性があります。類似の化合物と比較して、異なる反応性パターンと生物学的活性を示す可能性があり、特定の研究用途に役立ちます。
類似化合物との比較
Similar Compounds
- N-(2,2-Dichloro-1-(toluene-4-sulfonyl)-vinyl)-3-methyl-butyamide
- N-(2,2-Dichloro-1-(toluene-4-sulfonyl)-vinyl)-benzamide
Uniqueness
N-(2,2-Dichloro-1-(toluene-4-sulfonyl)-ethyl)-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications.
特性
分子式 |
C16H15Cl2NO3S |
|---|---|
分子量 |
372.3 g/mol |
IUPAC名 |
N-[2,2-dichloro-1-(4-methylphenyl)sulfonylethyl]benzamide |
InChI |
InChI=1S/C16H15Cl2NO3S/c1-11-7-9-13(10-8-11)23(21,22)16(14(17)18)19-15(20)12-5-3-2-4-6-12/h2-10,14,16H,1H3,(H,19,20) |
InChIキー |
CJZOBOWELAGYFG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C(Cl)Cl)NC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




methanol](/img/structure/B11958812.png)





![2-(Methylsulfanyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B11958850.png)



![Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]-](/img/structure/B11958865.png)

